

1,3-Dioxolane-2-methanol: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,3-Dioxolane-2-methanol

Cat. No.: B150767

[Get Quote](#)

An In-depth Examination of a Versatile Ethylene Glycol Derivative in Organic Synthesis and Drug Discovery

Introduction

1,3-Dioxolane-2-methanol, a heterocyclic organic compound, represents a significant derivative of ethylene glycol with broad applications in chemical research and pharmaceutical development.^[1] Characterized by a five-membered 1,3-dioxolane ring bearing a hydroxymethyl group at the second position, this molecule uniquely combines the features of a cyclic acetal and a primary alcohol.^[1] Its structure serves as a versatile scaffold and a key building block in the synthesis of complex molecules. For researchers, scientists, and drug development professionals, understanding the properties, synthesis, and reactivity of **1,3-Dioxolane-2-methanol** is crucial for its effective application, particularly as a protecting group for carbonyl compounds and as a chiral synthon in the development of novel therapeutic agents.^{[2][3]} This guide provides a detailed technical overview, including its chemical properties, synthesis protocols, spectral data, and key applications.

Chemical Identity and Physicochemical Properties

1,3-Dioxolane-2-methanol is systematically named (1,3-dioxolan-2-yl)methanol and is also known as 2-(hydroxymethyl)-1,3-dioxolane.^{[1][4]} The core of its structure is the 1,3-dioxolane ring, a five-membered heterocycle with two oxygen atoms at the 1 and 3 positions, which imparts stability under neutral and basic conditions.^[2] The presence of the hydroxymethyl group enhances its polarity and provides a reactive site for further chemical modifications.^[1]

Table 1: Chemical Identifiers and Properties of **1,3-Dioxolane-2-methanol**

| Property | Value | Source(s) |
|-------------------|---|-----------|
| IUPAC Name | (1,3-dioxolan-2-yl)methanol | [4] |
| Synonyms | 2-(Hydroxymethyl)-1,3-dioxolane, 1,3-Dioxolane-2-methanol | [1][4] |
| CAS Number | 5694-68-8 | [1][4] |
| Molecular Formula | C ₄ H ₈ O ₃ | [1][4] |
| Molecular Weight | 104.10 g/mol | [1][4] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | Relatively high due to its cyclic structure | [1] |
| Solubility | Miscible with water and polar organic solvents | [1] |
| XLogP3 | -0.8 | [1] |
| SMILES | <chem>C1COC(O1)CO</chem> | [1][4] |
| InChIKey | ZAGUSKAXELYWCE-UHFFFAOYSA-N | [1][4] |

Synthesis of 1,3-Dioxolane-2-methanol

The most common and fundamental method for synthesizing 1,3-dioxolanes is the acid-catalyzed cyclization, or ketalization, of a diol with a carbonyl compound.[2] In the case of **1,3-Dioxolane-2-methanol**, this involves the reaction of ethylene glycol with glyceraldehyde or a related three-carbon aldehyde with a hydroxyl group. The reaction is reversible and is typically driven to completion by removing the water formed during the reaction.[5] Various acid catalysts can be employed, ranging from Brønsted acids like sulfuric acid to solid acid catalysts such as montmorillonite K10 clay.[1][2][6]

Caption: Synthesis of **1,3-Dioxolane-2-methanol** via acid-catalyzed reaction.

Spectroscopic Data

Characterization of **1,3-Dioxolane-2-methanol** is typically performed using standard spectroscopic techniques to confirm its structure and purity.[1]

Table 2: Summary of Spectroscopic Data

| Technique | Description | Source(s) |
|----------------------------------|---|-----------|
| Mass Spectrometry (MS) | GC-MS data is available, providing fragmentation patterns for identification. | [4][7] |
| Infrared (IR) Spectroscopy | Vapor phase IR spectra are available, showing characteristic absorptions for the hydroxyl and C-O ether bonds. | [4][7] |
| Nuclear Magnetic Resonance (NMR) | ^1H and ^{13}C NMR data confirm the molecular structure, with specific chemical shifts corresponding to the dioxolane ring and hydroxymethyl protons. | [8] |

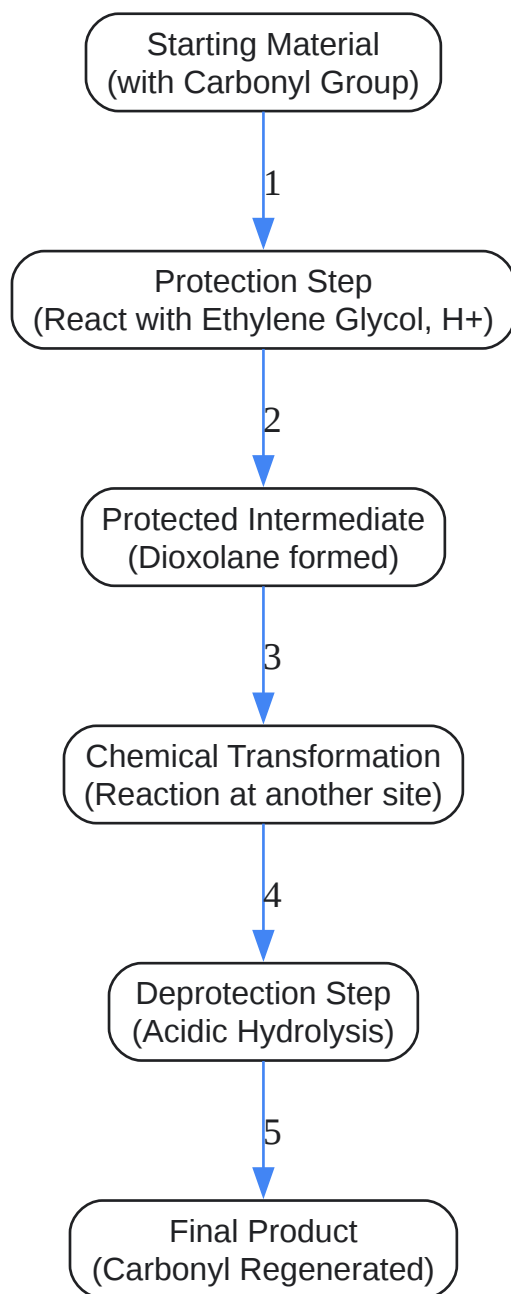
Applications in Research and Drug Development

The unique bifunctional nature of **1,3-Dioxolane-2-methanol** makes it a valuable tool in organic synthesis and medicinal chemistry.

Protecting Group for Carbonyls

The 1,3-dioxolane moiety is a robust protecting group for aldehydes and ketones.[2] In multi-step syntheses, carbonyl groups are often masked as dioxolanes to prevent unwanted reactions with nucleophiles or bases.[3] This protection is stable under many reaction

conditions but can be easily removed by acidic hydrolysis to regenerate the carbonyl group, making it a crucial strategy in the synthesis of complex active pharmaceutical ingredients (APIs).^{[2][3]}



[Click to download full resolution via product page](#)

Caption: Workflow for using a dioxolane as a carbonyl protecting group.

Chiral Building Block in Drug Synthesis

Derivatives of **1,3-Dioxolane-2-methanol** are pivotal in asymmetric synthesis. For example, the core structure is found in important antiviral drugs. Amdoxovir (DAPD), a prodrug for the anti-HIV agent DXG, is a nucleoside analog featuring a substituted 1,3-dioxolane ring, demonstrating the scaffold's utility in developing therapeutics.^[1] The rigid dioxolane structure can provide conformational control, which is essential for achieving stereoselectivity in synthetic reactions.^[2]

Experimental Protocols

Synthesis of 1,3-Dioxolane-2-methanol

This protocol is a generalized procedure based on the acid-catalyzed ketalization of glycerol, a structurally related compound.^[9]^[10]

Materials:

- Ethylene glycol
- Glyceraldehyde (or a suitable precursor)
- Acid catalyst (e.g., montmorillonite K10 clay, p-toluenesulfonic acid)^[1]
- Anhydrous solvent (e.g., toluene or dichloromethane)
- Drying agent (e.g., anhydrous sodium sulfate)
- Apparatus for reflux with Dean-Stark trap or soxhlet extractor with molecular sieves

Procedure:

- Setup: Assemble a round-bottom flask with a magnetic stirrer, a Dean-Stark trap filled with toluene, and a reflux condenser.
- Reagents: To the flask, add ethylene glycol (1.0 equivalent), glyceraldehyde (1.0 equivalent), and the acid catalyst (e.g., 5 mol%). Add enough toluene to suspend the reagents.
- Reaction: Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

- **Monitoring:** Monitor the reaction progress using Thin Layer Chromatography (TLC).^[1] The reaction is typically complete within several hours.
- **Workup:** Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base (e.g., triethylamine or a saturated sodium bicarbonate solution).
- **Extraction:** If necessary, extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, and dry it over anhydrous sodium sulfate.
- **Purification:** Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product using flash column chromatography (e.g., with a hexane/ethyl acetate solvent system) to yield pure **1,3-Dioxolane-2-methanol**.^[1]

General Characterization Protocol

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃). Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure and assess purity.
- **Infrared (IR) Spectroscopy:** Obtain an IR spectrum of the neat liquid sample using an ATR-FTIR spectrometer. Verify the presence of a broad O-H stretch (around 3400 cm⁻¹) and C-O ether stretches (around 1100-1000 cm⁻¹).
- **Mass Spectrometry (MS):** Analyze the sample via GC-MS to determine its molecular weight and fragmentation pattern, confirming its identity.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **1,3-Dioxolane-2-methanol** is associated with several hazards.^[4]

Table 3: GHS Hazard Classification

| Hazard Code | Description |
|-------------|----------------------------------|
| H227 | Combustible liquid |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |

Source: PubChem CID 294864[4]

Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

1,3-Dioxolane-2-methanol is a highly versatile and valuable derivative of ethylene glycol. Its unique combination of a stable cyclic acetal and a reactive primary alcohol makes it an indispensable tool for organic chemists. Its applications as a protecting group and as a chiral precursor in the synthesis of pharmaceuticals underscore its importance in both academic research and industrial drug development. A thorough understanding of its properties, synthesis, and handling is essential for leveraging its full potential in creating complex and biologically active molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. evitachem.com [evitachem.com]
- 2. 1,3-Dioxolane-2-methanol | 5694-68-8 | Benchchem [benchchem.com]

- 3. benchchem.com [benchchem.com]
- 4. 1,3-Dioxolane-2-methanol | C₄H₈O₃ | CID 294864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. RU2036919C1 - Method of 1,3-dioxolane synthesis - Google Patents [patents.google.com]
- 6. 1,3-Dioxolane synthesis - chemicalbook [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. spectrabase.com [spectrabase.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [1,3-Dioxolane-2-methanol: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b150767#1-3-dioxolane-2-methanol-as-a-derivative-of-ethylene-glycol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

